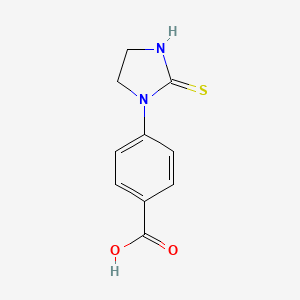

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid

Description

4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid is a heterocyclic benzoic acid derivative characterized by an imidazolidine ring fused with a sulfanylidene (C=S) group at the 2-position. The benzoic acid moiety provides a carboxylic acid functional group, enabling interactions with biological targets or coordination with metal ions.

Properties

IUPAC Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCOQHIOPCCJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376988 | |

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148720-11-0 | |

| Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to new chemical entities with potential applications in drug discovery.

2. Biology:

- Enzyme Inhibition: Research indicates that 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid can act as an enzyme inhibitor, affecting metabolic pathways and cellular functions. It has been studied for its interactions with specific proteins, which may lead to therapeutic applications .

- Cellular Effects: The compound influences cell signaling pathways and gene expression, demonstrating potential cytotoxic effects against cancer cell lines. This suggests its utility in cancer research and treatment strategies.

3. Medicine:

- Therapeutic Potential: Investigations into the compound's antimicrobial and anticancer properties have shown promising results. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Dosage Effects: Studies on animal models reveal that the compound's effects vary significantly with dosage, highlighting the importance of understanding its pharmacokinetics for safe therapeutic use.

4. Industry:

- Material Development: The compound is being explored for its applications in creating new materials with specific properties, such as polymers or catalysts. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on various cancer cell lines, results indicated significant inhibition of cell proliferation at specific concentrations. This study highlights the compound's potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy in vivo.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme-inhibitory properties of this compound revealed that it effectively inhibits key metabolic enzymes involved in disease pathways. This finding supports its potential role as a therapeutic agent in managing metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The imidazolidine ring (5-membered, two nitrogen atoms) differs from the 4-membered azetidinone and 5-membered thiazolidinone (with sulfur) in ring strain, conformational flexibility, and hydrogen-bonding capacity.

- Bioactivity: Thiazolidinones (e.g., SS4) are associated with antimicrobial and anti-inflammatory activities due to their ability to interact with enzymes or receptors , while azetidinones are explored for β-lactamase resistance . The sulfanylidene group in the target compound could modulate similar pathways.

Physicochemical Properties

Hypothetical data based on structural analogs:

| Property | This compound | SS4 (Thiazolidinone) | 4-Hydroxybenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 | ~340 | 138 |

| Solubility in Water | Low (due to hydrophobic C=S and heterocycle) | Moderate | High |

| pKa (Carboxylic acid) | ~3.5–4.0 | ~4.2 | 4.5 |

| LogP | ~1.8 | ~2.5 | 1.4 |

Notes:

Biological Activity

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structure, exhibits significant antibacterial, anticancer, and anti-tuberculosis properties. Its molecular formula is C11H10N2O2S, with a molecular weight of approximately 234.27 g/mol.

Structural Characteristics

The compound features a benzoic acid moiety linked to a 2-sulfanylideneimidazolidin-1-yl group. This structural configuration is believed to enhance its reactivity and biological activity compared to other similar compounds.

Biological Activities

1. Antibacterial Activity

Research indicates that derivatives of this compound have been synthesized and screened for antibacterial properties against various bacterial strains. Notably, these derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar imidazole structures have demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The anticancer potential of this compound is linked to its ability to inhibit cancer cell proliferation. Studies have reported that certain derivatives exhibit selective cytotoxicity towards various cancer cell lines, suggesting that modifications to the core structure could lead to enhanced therapeutic agents .

3. Anti-Tuberculosis Activity

this compound has also been explored for its anti-tuberculosis properties. Research shows that derivatives can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, indicating a promising avenue for developing new anti-TB drugs .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

- ZnCl2-Catalyzed Reactions : This method allows for the formation of multisubstituted imidazoles under mild conditions.

- One-Pot Reactions : These involve multiple components leading to the formation of biologically active derivatives in good yields.

Table 1 summarizes some notable derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1H-imidazol-1-yl)benzoic acid | Imidazole ring instead of imidazolidine | Antimicrobial, anticancer |

| 4-(2-thioxoimidazolidin-1-yl)benzoic acid | Contains thioxo instead of sulfanylidene | Antioxidant properties |

| 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | Dihydro-imidazole structure | Antimicrobial activity |

Case Studies

Several studies have highlighted the effectiveness of related compounds:

- A study conducted by Foroumadi et al. demonstrated that imidazole derivatives exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli. The disk diffusion method revealed substantial inhibition zones for certain synthesized compounds .

- In another investigation, researchers synthesized hybrid compounds based on imidazole and tested their potency against Mycobacterium tuberculosis. The results indicated that these hybrids could potentially overcome drug resistance seen in traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.